molecular formula C18H22N4O4S B2946435 N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1797186-51-6

N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2946435
CAS No.: 1797186-51-6
M. Wt: 390.46
InChI Key: OLWSMDRXPYCMOK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy piperidine core. This core is then reacted with benzenesulfonamide under specific conditions to introduce the sulfonamide group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a pharmacological agent. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its properties make it suitable for use in various applications, including coatings, adhesives, and pharmaceutical formulations.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.

  • Pyridazin-3(2H)-ones: These compounds are also structurally related and have been studied for their pharmacological activities.

Uniqueness: N,N-Dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-12-9-15(10-13-22)26-17-4-3-11-19-20-17/h3-8,11,15H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWSMDRXPYCMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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